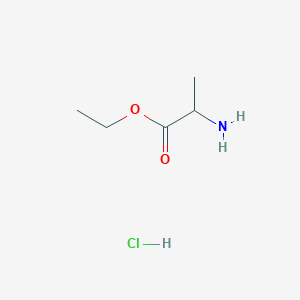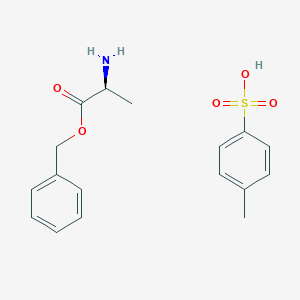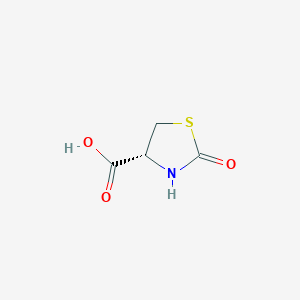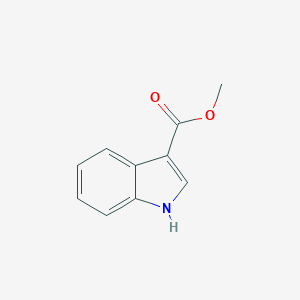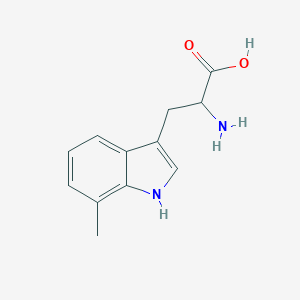
7-Methyl-DL-tryptophan
Overview
Description
7-Methyl-DL-tryptophan is an amino acid derivative and a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The details of the synthesis process are not fully disclosed in the available literature.Molecular Structure Analysis
The molecular formula of this compound is C12H14N2O2, and its molecular weight is 218.25 . The structure of this compound includes an indole ring, which is a key feature of tryptophan derivatives .Physical And Chemical Properties Analysis
This compound is a crystalline compound with a molecular weight of 218.25 . It is stable under normal temperatures and pressures. It should be stored at 2-8°C .Scientific Research Applications
Brain Serotonergic System Studies
7-Methyl-DL-tryptophan, as a tryptophan analog, has been instrumental in studying the brain's serotonergic system. Research utilizing labeled α‐methyl‐l‐tryptophan (α‐MTrp), a variant of tryptophan, has been a cornerstone in understanding serotonin (5‐HT) synthesis rates in the brain. The use of α‐MTrp allows for the measurement of unidirectional uptake of the compound and its conversion to 5‐HT, shedding light on brain 5‐HT synthesis rates. This methodology is particularly significant in the investigation of neuropsychiatric disorders and is employed in both animal studies and human clinical settings using techniques such as autoradiography and positron emission tomography (Diksic & Young, 2001).
Kynurenine Pathway and Neuroprotection
The metabolism of tryptophan predominantly occurs through the kynurenine pathway, which includes both neuroprotective and neurotoxic metabolites. Kynurenic acid, for example, is known for its neuroprotective properties and its ability to block specific receptors, thus playing a potential role in neurological disorders. Conversely, quinolinic acid, another metabolite, is recognized for its potent neurotoxicity. The balance between these substances is crucial, and manipulating the kynurenine pathway to reduce neurotoxic metabolites and increase neuroprotective ones is an emerging target for drug development. This pathway's modulation offers promising therapeutic avenues for a variety of neurological conditions (Vámos et al., 2009).
Tryptophan Metabolism and Mental Health
Studies have explored the relationship between tryptophan metabolism, particularly through the kynurenine pathway, and mental health. For instance, the genetic variations in tryptophan hydroxylase, the enzyme crucial in serotonin biosynthesis, have been linked to suicidal behavior and other mood disorders. These findings emphasize the pivotal role of tryptophan metabolism in serotonergic neurotransmission and its potential implications for mental health conditions (Rujescu et al., 2003).
Mechanism of Action
Target of Action
7-Methyl-DL-tryptophan is an amino acid derivative and a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It primarily targets enzymes involved in tryptophan metabolism, which contributes to the development of neurological and psychiatric disorders .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a bond (called cation–π interaction) with positively charged molecules . This interaction is key in many biochemical processes, including protein-mediated phase separation .
Biochemical Pathways
This compound affects three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs). These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .
Pharmacokinetics
Information on the ADME properties of this compound is limited. It is known that the compound is crystalline in form and should be stored at temperatures between 2-8°c
Result of Action
The molecular and cellular effects of this compound’s action are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression . It plays a crucial role in protein biosynthesis and serves as a precursor for the syntheses of multiple important bioactive compounds .
Action Environment
Environmental factors such as diet and gut microbes can influence tryptophan metabolism, and thus the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
7-Methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics
Cellular Effects
For instance, tryptophan potentiates CD8+ T cells against cancer cells by downregulating PD-1
Molecular Mechanism
It is known that tryptophan and its derivatives can undergo various transformations, including oxidation and cyclization . These transformations could potentially influence the activity of this compound at the molecular level.
Temporal Effects in Laboratory Settings
It is known that tryptophan and its derivatives can have varying effects over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on α-Methyl-L-tryptophan, a similar compound, have shown that it can function as an effective weight-loss agent at pharmacological doses in multiple models of obesity in mice .
Metabolic Pathways
This compound is involved in the tryptophan metabolic pathway . This pathway primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Transport and Distribution
It is known that tryptophan and its derivatives are transported via the L-type amino acid transporter .
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted from their amino acid sequences .
Properties
IUPAC Name |
2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278707 | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-73-3, 17332-70-6 | |
| Record name | NSC9365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Methyl-DL-tryptophan in plant plastid transformation?
A1: this compound (7MT) serves as a selection agent in plastid transformation using the feedback-insensitive anthranilate synthase α-subunit gene of tobacco (ASA2) [, ]. This method offers an alternative to traditional antibiotic or herbicide resistance markers, addressing concerns about the environmental impact of these markers in genetically modified plants.
Q2: Does this compound affect the transformed plants in any way?
A3: Research indicates that plastid transformed tobacco lines, selected using 7MT, exhibit normal phenotype and fertility []. Interestingly, these plants also show increased anthranilate synthase activity, less sensitive to tryptophan feedback inhibition, resulting in approximately sevenfold higher free tryptophan levels in leaves [].
Q3: Are there other compounds similar to this compound used in this context?
A4: Yes, 4-methylindole (4MI) is another indole analogue that has been successfully used as a selection agent alongside 7MT in plastid transformation utilizing the ASA2 marker [, ]. This suggests that both compounds might share a similar mechanism of action or target similar pathways.
Q4: Beyond plant transformation, is this compound a substrate for any other enzymes?
A5: Research shows that two bacterial 6-dimethylallyltryptophan synthases (6-DMATS) can utilize this compound as a substrate []. These enzymes catalyze the prenylation of tryptophan and its derivatives at the C-6 position of the indole ring. Interestingly, these enzymes also accept other substrates like D-tryptophan and various methylated tryptophan derivatives, highlighting their substrate flexibility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


